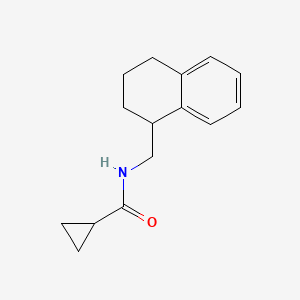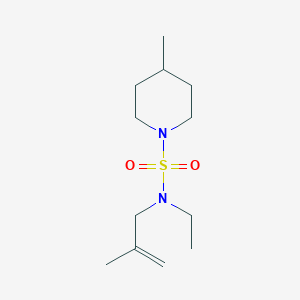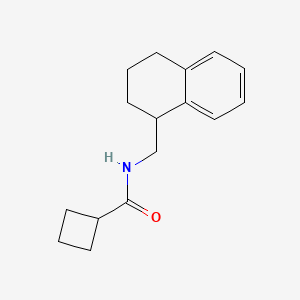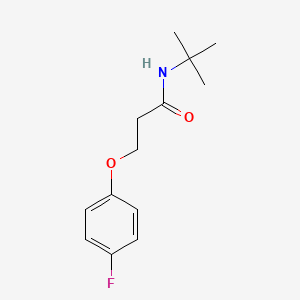
N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine, also known as MPT0B392, is a novel small molecule compound that has been developed as a potential anticancer agent. It belongs to the class of compounds known as thiophene derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine involves the inhibition of several signaling pathways that are commonly dysregulated in cancer cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound also has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 phase and apoptosis by activating caspase-3 and PARP cleavage. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine is its ability to sensitize cancer cells to chemotherapy and radiotherapy. This makes it a potential candidate for combination therapy. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine as a potential anticancer agent. One direction is to improve its solubility and bioavailability, which would make it easier to administer in vivo. Another direction is to investigate its potential as a radiosensitizer in combination with radiotherapy. Additionally, further studies are needed to determine its efficacy in clinical trials and its potential as a therapeutic agent for other types of cancer.
Métodos De Síntesis
The synthesis of N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine involves a multi-step process that starts with the reaction of 4-methoxypyrimidine-2-carbaldehyde with 2-bromoethylamine hydrobromide to form 4-methoxypyrimidin-2-yl)ethylamine. This intermediate is then reacted with 3-bromo-N,N-dimethylthiophene-2-sulfonamide to form this compound.
Aplicaciones Científicas De Investigación
N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-17(2)11(10-5-7-19-9-10)8-15-13-14-6-4-12(16-13)18-3/h4-7,9,11H,8H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPXUAEYPFANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC1=NC=CC(=N1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)





![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)


![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)

![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)